

Application Notes and Protocols for ENPP-1-IN-11 in Cell Culture

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Compound of Interest

Compound Name: *Enpp-1-IN-11*

Cat. No.: *B14884565*

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Introduction

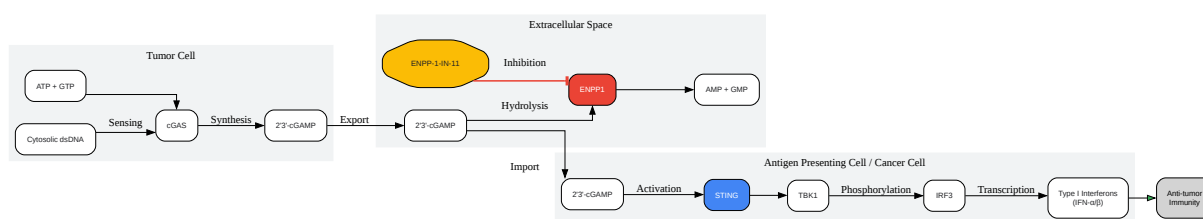
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. It functions by hydrolyzing ATP to generate AMP and inorganic pyrophosphate (PPi). Recently, ENPP1 has gained significant attention as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.

ENPP1 negatively modulates this pathway by hydrolyzing the STING agonist, cyclic GMP-AMP (2'3'-cGAMP), thereby dampening the anti-tumor immune response.[1] Elevated expression of ENPP1 has been observed in various cancers and is associated with poor prognosis.[3] Consequently, the inhibition of ENPP1 has emerged as a promising therapeutic strategy for cancer immunotherapy, aiming to restore and enhance the cGAS-STING-mediated anti-tumor immunity.

ENPP-1-IN-11 (also referred to as compound 23) is a potent and selective small molecule inhibitor of ENPP1.[4] These application notes provide detailed experimental protocols for the use of **ENPP-1-IN-11** in cell culture, including methods for evaluating its enzymatic inhibition and its effects on cancer cells.

Mechanism of Action: ENPP1 in the cGAS-STING Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action of **ENPP-1-IN-11**.



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Figure 1: ENPP1-mediated regulation of the cGAS-STING pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **ENPP-1-IN-11**.

Table 1: In Vitro ENPP1 Inhibition

Compound	Target	Ki (nM)
ENPP-1-IN-11	ENPP1	45
Data from Gangar M, et al. Bioorg Chem. 2022.[4]		

Table 2: In Vivo Anti-Tumor Efficacy of an ENPP1 Inhibitor

Treatment Group	Tumor Growth Inhibition (%)
Vehicle	-
ENPP1 Inhibitor	11
Radiation	-
ENPP1 Inhibitor + Radiation	51
Data from a study on a novel ENPP1 inhibitor in a Pan02 syngeneic mouse model, demonstrating the synergistic effect with radiotherapy.[5] While this data is not for ENPP-1-IN-11 specifically, it is representative of the expected in vivo activity of potent ENPP1 inhibitors.	

Experimental Protocols

In Vitro ENPP1 Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of **ENPP-1-IN-11** against recombinant ENPP1 enzyme.

Materials:

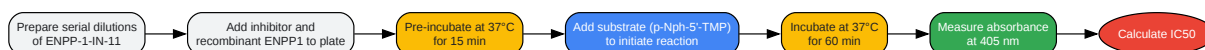
- Recombinant human ENPP1
- **ENPP-1-IN-11**

- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% BSA
- Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **ENPP-1-IN-11** in DMSO.
- Serially dilute **ENPP-1-IN-11** in Assay Buffer to achieve a range of desired concentrations.
- In a 96-well plate, add 10 µL of the diluted **ENPP-1-IN-11** solutions to the respective wells. For the control (no inhibitor) and blank (no enzyme) wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
- Add 80 µL of recombinant ENPP1 solution (at a final concentration of 100 pM) to each well, except for the blank wells.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding 10 µL of the substrate p-Nph-5'-TMP (at a final concentration equivalent to its K_m value) to all wells.
- Incubate the plate at 37°C for 60 minutes.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **ENPP-1-IN-11** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow Diagram:



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Figure 2: Workflow for the in vitro ENPP1 enzyme inhibition assay.

Cell-Based ENPP1 Activity Assay

This protocol outlines a method to measure the activity of ENPP1 in live cells and assess the inhibitory effect of **ENPP-1-IN-11**. This protocol is adapted from commercially available kits and published studies.

Materials:

- A549 human lung carcinoma cells (or other cell line of interest)[6]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **ENPP-1-IN-11**
- ENPP1/ENPP3 Cell-Based Assay Kit (e.g., from Cayman Chemical, Item No. 702080) or similar fluorogenic substrate-based assay
- Black, clear-bottom 96-well cell culture plates
- Fluorescence microplate reader

Procedure:

- Seed A549 cells in a black, clear-bottom 96-well plate at a density of 5×10^4 cells/well and culture overnight.
- The next day, remove the culture medium and wash the cells once with the provided assay buffer.
- Prepare different concentrations of **ENPP-1-IN-11** in the assay buffer.
- Add 90 μ L of the **ENPP-1-IN-11** solutions to the corresponding wells. For the control wells, add 90 μ L of assay buffer with the vehicle (DMSO).
- Incubate the plate at 37°C for 30 minutes.

- Initiate the reaction by adding 10 μ L of the fluorogenic ENPP1 substrate to each well.
- Immediately measure the fluorescence at an excitation of ~485 nm and an emission of ~520 nm every 5 minutes for 60-120 minutes at 37°C.
- Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
- Calculate the percentage of ENPP1 inhibition at different concentrations of **ENPP-1-IN-11** and determine the cellular IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effect of **ENPP-1-IN-11** on cancer cells.

Materials:

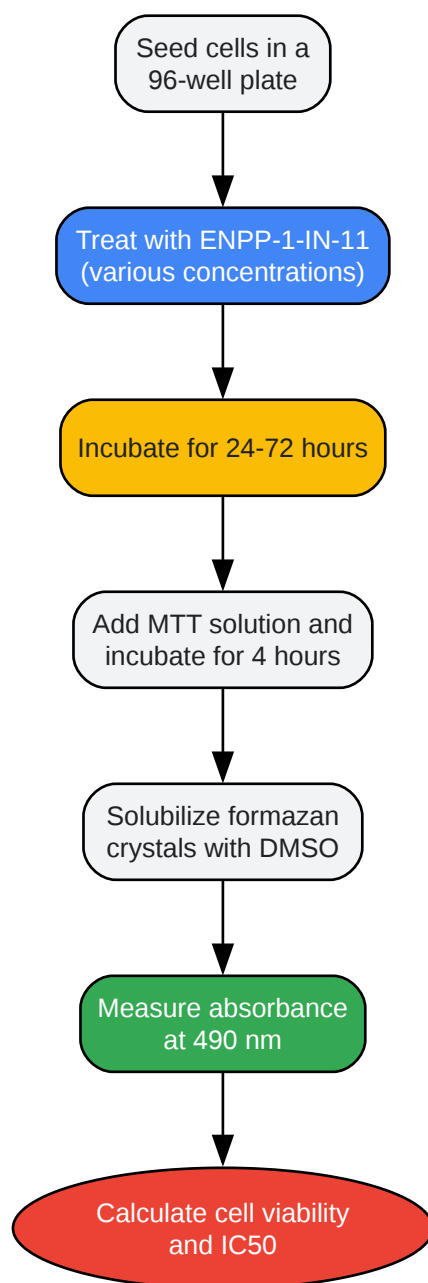
- A549/CDDP (cisplatin-resistant) or other cancer cell lines[6]
- Complete cell culture medium
- **ENPP-1-IN-11**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **ENPP-1-IN-11** for 24-72 hours. Include untreated and vehicle-treated controls.

- After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value if applicable. A study using a similar compound on A549/CDDP cells used a concentration of 1.25 μM in combination with cisplatin.[6]

Workflow Diagram:



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Figure 3: Workflow for the cell viability (MTT) assay.

Conclusion

ENPP-1-IN-11 is a valuable research tool for investigating the role of ENPP1 in the cGAS-STING pathway and its potential as a target for cancer immunotherapy. The provided protocols offer a starting point for in vitro characterization of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The data suggests that

inhibition of ENPP1 can enhance anti-tumor immunity, particularly in combination with other cancer therapies like radiation.

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